molecular formula C14H10N2O2 B186844 2-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 157869-12-0

2-[2-(4-nitrophenyl)ethynyl]aniline

Cat. No.: B186844
CAS No.: 157869-12-0
M. Wt: 238.24 g/mol
InChI Key: JCJSOROVNUFQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Nitrophenyl)ethynyl]aniline (C₁₄H₁₀N₂O₂) is an aromatic amine featuring an ethynyl linker between the aniline moiety and a 4-nitrophenyl group. The nitro group (-NO₂) at the para position of the phenyl ring acts as a strong electron-withdrawing group (EWG), while the amino group (-NH₂) on the aniline ring serves as an electron donor, creating a donor-acceptor (D-A) system. This push-pull configuration enhances intramolecular charge transfer (ICT), making the compound relevant in materials science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) or nonlinear optical materials .

For instance, 4-ethynylaniline derivatives are synthesized using Pd(PPh₃)₄/CuI catalysts under inert conditions, followed by functionalization .

Properties

CAS No.

157869-12-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethynyl]aniline

InChI

InChI=1S/C14H10N2O2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-4,6-7,9-10H,15H2

InChI Key

JCJSOROVNUFQFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N

solubility

1.1 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)ethynyl]aniline typically involves the coupling of 4-nitrophenylacetylene with aniline. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 60-80°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient catalysts to reduce costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[2-(4-nitrophenyl)ethynyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with molecular targets through its nitrophenyl and ethynyl groups. The nitrophenyl group can participate in electron transfer reactions, while the ethynyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

a. Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Chloro-2-(phenylethynyl)aniline (C₁₄H₁₁ClN₂): The chloro substituent (-Cl) is moderately electron-withdrawing, reducing ICT efficiency compared to the nitro group. This compound may exhibit blue-shifted absorption maxima relative to the nitro analog .
  • 4-Fluoro-2-(phenylethynyl)aniline (C₁₄H₁₁FN₂): Fluorine’s inductive electron-withdrawing effect is weaker than -NO₂, leading to less pronounced ICT and lower polarizability .
  • N,N-Dimethyl-4-((4-nitrophenyl)ethynyl)aniline (C₁₆H₁₃N₂O₂): The dimethylamino group (-NMe₂) is a stronger electron donor than -NH₂, amplifying ICT. Its absorption maximum (λmax = 416 nm in chloroform) is red-shifted compared to non-alkylated analogs .

b. Steric and Electronic Modifications

  • 2-[(Trimethylsilyl)ethynyl]aniline (C₁₁H₁₅NSi): The trimethylsilyl (TMS) group introduces steric bulk and reduces conjugation, resulting in diminished ICT. This compound is often used as a protected intermediate in Sonogashira reactions .

Ethynyl Linker Modifications

a. Extended Conjugation Systems

  • 4-[2-(Quinoxalin-2-yl)ethynyl]aniline (C₁₆H₁₁N₃): Replacement of the phenyl group with a quinoxaline heterocycle extends π-conjugation, red-shifting absorption and improving charge mobility. This derivative is explored in sensing applications due to its planar structure .
  • (E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline (C₂₄H₃₂N₂O₂): The ethenyl (C=C) linker, instead of ethynyl (C≡C), reduces conjugation rigidity. X-ray crystallography reveals spatial decoupling between the amino and nitro groups due to steric hindrance from diisopropyl substituents, which may limit ICT efficiency .

b. Functional Group Additions

  • 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)aniline (C₂₀H₁₈N₂O₄): Methoxy (-OMe) groups on both the aniline and phenyl rings create a dual donor system, enhancing ICT. However, steric interactions between substituents may reduce solubility .

Optical and Electronic Properties

A comparative analysis of absorption maxima (λmax) highlights substituent effects:

Compound λmax (nm) Solvent Key Feature Reference
2-[2-(4-Nitrophenyl)ethynyl]aniline ~420* Chloroform Strong D-A interaction
N,N-Dimethyl-4-((4-nitrophenyl)ethynyl)aniline 416 Chloroform Enhanced donor strength
4-((4-Dimethylaminophenyl)ethynyl)benzonitrile 373 Chloroform Reduced donor capacity
2-((4-Nitrophenyl)ethynyl)-1,8-bis(dimethylamino)naphthalene 474 Chloroform Extended conjugation

*Estimated based on analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.